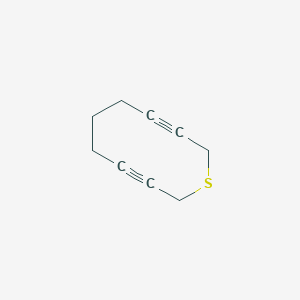
1-Thiacyclodeca-3,8-diyne
Descripción
1-Thiacyclodeca-3,8-diyne is a sulfur-containing macrocyclic compound featuring a 10-membered ring structure with two alkyne groups at positions 3 and 8. The compound’s unique combination of sulfur heteroatoms and conjugated diyne moieties may confer distinct electronic and steric properties, though further experimental validation is required.
Propiedades
Número CAS |
115227-74-2 |
|---|---|
Fórmula molecular |
C9H10S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
1-thiacyclodeca-3,8-diyne |
InChI |
InChI=1S/C9H10S/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-9H2 |
Clave InChI |
BIXURTSOTIYEDE-UHFFFAOYSA-N |
SMILES |
C1CC#CCSCC#CC1 |
SMILES canónico |
C1CC#CCSCC#CC1 |
Otros números CAS |
115227-74-2 |
Sinónimos |
1-thiacyclodeca-3,8-diyne |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Molecular Properties
The following table summarizes key molecular properties of 1-thiacyclodeca-3,8-diyne and its analogs:
Key Observations:
- Heteroatom Effects : Replacing one sulfur atom in 1,6-dithiacyclodeca-3,8-diyne with selenium increases molecular weight by ~47 g/mol due to selenium’s higher atomic mass. This substitution may alter electronic properties, as reflected in the ionization energy (IE) range of 8.20–8.39 eV for the selenium analog .
- Lipophilicity: The logP value of 1.281 for 1-thia-6-selenacyclodeca-3,8-diyne suggests moderate lipophilicity, comparable to esters like ethyl 4-acetoxypentanoate (logP = 1.281) . Data for the sulfur-only analogs are lacking.
Reactivity and Stability
- Cyclic vs. Linear Diynes: Linear diynes (e.g., nona-1,8-diyne in ) are utilized in polymer crosslinking via azide-alkyne cycloaddition .
- Heteroatom Influence : Selenium’s lower electronegativity compared to sulfur could reduce electron density in the ring, affecting nucleophilic or electrophilic reactivity. The dithia analog (1,6-dithiacyclodeca-3,8-diyne) may exhibit stronger intramolecular S–S interactions, influencing ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


